molecular formula C19H19N3O2S B400744 6-benzyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one CAS No. 303051-70-9

6-benzyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

Cat. No.: B400744
CAS No.: 303051-70-9
M. Wt: 353.4g/mol
InChI Key: BXCZFIGPUBJMDS-UHFFFAOYSA-N
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Description

3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple rings and functional groups, making it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

303051-70-9

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4g/mol

IUPAC Name

6-benzyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

InChI

InChI=1S/C19H19N3O2S/c1-19(2)9-15-13(11-24-19)8-14-16(20-15)21-18(25)22(17(14)23)10-12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,20,21,25)

InChI Key

BXCZFIGPUBJMDS-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC2=C(CO1)C=C3C(=NC(=S)N(C3=O)CC4=CC=CC=C4)N2)C

SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=S)N3)CC4=CC=CC=C4)C

Canonical SMILES

CC1(CC2=C(CO1)C=C3C(=NC(=S)N(C3=O)CC4=CC=CC=C4)N2)C

Origin of Product

United States

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